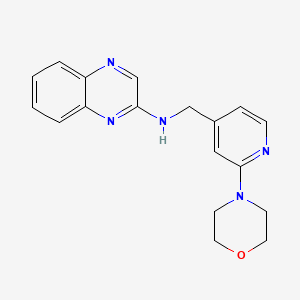

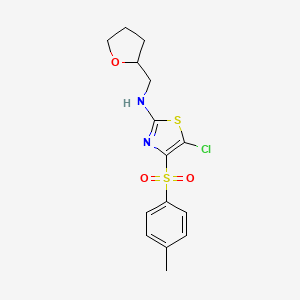

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in various drugs currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 . Several decades later, quinoxaline derivatives were first synthesized and tested for antimalarial activity .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, is complex. Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process involves the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones .科学的研究の応用

- The compound has been investigated for its antibacterial and antifungal properties. In vitro studies demonstrated significant antibacterial and antifungal potential .

- Researchers have explored its efficacy against various pathogens, addressing the growing concern of antimicrobial resistance .

- In cellular assays, N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine exhibited cytotoxic effects against HepG2 cells. Cell viability remained within the range of 70–80% up to 100 µM concentration .

- Computational modeling revealed insights into the compound’s binding interactions. It specifically interacts with amino acid residues like GLU315, SER316, ASP474, ALA520, and ASN522 through hydrogen bonding with binding affinities ranging from –8.5 to –6.7 kcal/mol .

- Another related compound, N-(pyridin-4-yl)pyridin-4-amine, has been studied for its arrangement within layered structures of zirconium 4-sulfophenylphosphonate. Classical molecular simulation methods were employed to understand its intercalation behavior .

- A derivative, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide , was designed as a selective RAF inhibitor targeting RAS mutant cancers. This compound has shown promise in preclinical studies .

Antimicrobial Potential

Cytotoxicity and Cell Viability

Molecular Docking Studies

Layered Materials Intercalation: (Related Compound):

RAF Inhibition (Derivative)

将来の方向性

The future development of quinoxalin-2(1H)-ones, including “N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine”, could involve the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas . This could contribute to the development of green and sustainable heterogeneous reaction methods for quinoxalin-2(1H)-ones with applications in materials chemistry and pharmacology .

作用機序

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoline-based compounds, which share a similar structure, have been known for their antimalarial, antimicrobial, and anticancer activities . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.

Biochemical Pathways

Quinoline-based compounds have been reported to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It was reported that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .

Result of Action

Quinoline-based compounds have been reported to show remarkable cytotoxicity values when compared to doxorubicin in mcf-7 cell lines .

Action Environment

The synthesis of similar compounds often involves specific environmental conditions, such as temperature and solvent type .

特性

IUPAC Name |

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNQKFCVWGBLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)